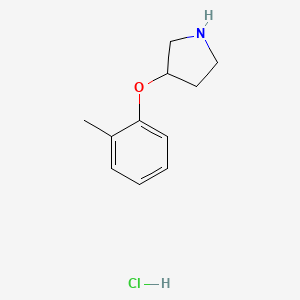

3-(2-Methylphenoxy)pyrrolidine HCl

Overview

Description

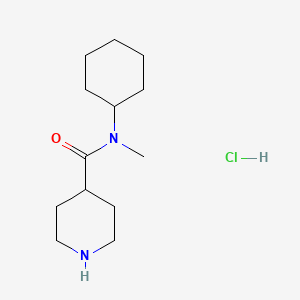

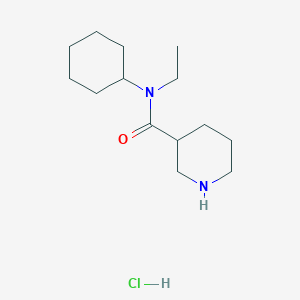

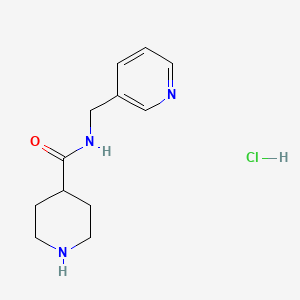

“3-(2-Methylphenoxy)pyrrolidine HCl” is a chemical compound that belongs to the class of pyrrolidine derivatives. It’s a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .

Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis

The molecular formula of “3-(2-Methylphenoxy)pyrrolidine HCl” is C11H16ClNO . The molecular weight is 213.7 g/mol.Chemical Reactions Analysis

Pyrrolidine compounds can be prepared from simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Scientific Research Applications

Corrosion Inhibition

One of the notable applications of compounds similar to 3-(2-Methylphenoxy)pyrrolidine HCl is in the field of corrosion inhibition. Schiff bases, which share structural similarities with this compound, have been studied for their efficiency in inhibiting corrosion on metal surfaces. For instance, Schiff bases like 2-((pyridin-2-ylimino)methyl)phenol and 2-((hexadecylimino)methyl)phenol have shown effectiveness in protecting carbon steel in acidic environments (Hegazy et al., 2012). Similarly, other Schiff base compounds containing oxygen, nitrogen, and sulfur donors have demonstrated inhibitive effects on mild steel corrosion (Leçe et al., 2008).

Anti-Juvenile-Hormone and Insecticidal Activity

In the field of agriculture and pest control, certain pyrrolidine derivatives have shown potential. Compounds like N-(2-methyl-3-oxodec-8-enoyl)-2-pyrroline have exhibited significant in vivo anti-juvenile-hormone activity, which can be instrumental in controlling pest populations (Cantín et al., 1999).

Pharmacological Research

3-(2-Methylphenoxy)pyrrolidine HCl-like compounds have also been explored in pharmacological research, particularly in the synthesis of potential anti-inflammatory agents. Compounds such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, which are structurally related, have been synthesized for their potential anti-inflammatory properties (Moloney, 2001).

Spectroscopic Studies

Spectroscopic studies of related compounds offer insights into their structural and electronic properties, which are crucial for various applications. For example, the NMR spectroscopic study of 3-hydroxypyridine and its derivatives provides valuable information about their molecular structure (Vögeli & Philipsborn, 1973).

Catalysis and Synthesis

Compounds related to 3-(2-Methylphenoxy)pyrrolidine HCl have been used in catalysis and synthetic applications. For example, diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine have been prepared and studied for their potential in asymmetric Grignard cross-coupling reactions (Nagel & Nedden, 1997).

Mechanism of Action

While the specific mechanism of action for “3-(2-Methylphenoxy)pyrrolidine HCl” is not mentioned in the search results, pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

“3-(2-Methylphenoxy)pyrrolidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to be used only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

properties

IUPAC Name |

3-(2-methylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZXZRIELRCGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(o-Tolyloxy)pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

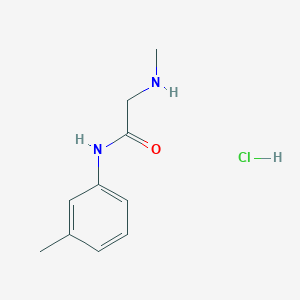

![N-(2-Hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424799.png)

![N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424800.png)

![N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424820.png)

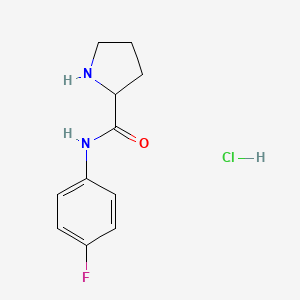

![4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)

![N-Benzyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424822.png)